2-((4-Fluorophenoxy)methyl)pyrrolidine is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. It features a pyrrolidine ring substituted with a 4-fluorophenoxy group, which may enhance its biological activity. The structure of this compound suggests that it could interact with various biological targets, making it a subject of interest for further research.
The compound can be synthesized through various methods, which will be discussed in detail later in this article. Its relevance in scientific research stems from its structural characteristics that may confer specific pharmacological properties.
2-((4-Fluorophenoxy)methyl)pyrrolidine falls under the category of organic compounds, specifically within the class of pyrrolidines. Pyrrolidines are five-membered saturated heterocycles containing one nitrogen atom. This compound can also be classified as an aryl ether due to the presence of the phenoxy substituent.
The synthesis of 2-((4-Fluorophenoxy)methyl)pyrrolidine can be approached through several routes. One efficient method involves the reaction of 4-fluorobenzyl alcohol with pyrrolidine under acidic conditions, facilitating the formation of the desired compound through nucleophilic substitution.
The molecular formula for 2-((4-Fluorophenoxy)methyl)pyrrolidine is . Its structure features:
2-((4-Fluorophenoxy)methyl)pyrrolidine can undergo various chemical reactions typical of pyrrolidine derivatives, including:
These reactions often require specific conditions, such as temperature control and the presence of catalysts, to ensure selectivity and yield.
The mechanism of action for 2-((4-Fluorophenoxy)methyl)pyrrolidine is hypothesized to involve interaction with neurotransmitter systems, particularly those related to dopamine or serotonin pathways. The fluorine atom may enhance lipophilicity, allowing better membrane penetration and receptor binding.
Studies suggest that compounds with similar structures exhibit varied pharmacological effects, including potential anxiolytic and antidepressant properties. Further research is needed to elucidate the exact mechanisms involved.
2-((4-Fluorophenoxy)methyl)pyrrolidine has potential applications in:
2-((4-Fluorophenoxy)methyl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring linked to a 4-fluorophenoxy group via a methylene bridge. Its systematic IUPAC name is 2-[(4-fluorophenoxy)methyl]pyrrolidine, precisely describing the molecular connectivity where the methylene group (-CH₂-) bridges the oxygen atom of the 4-fluorophenoxy moiety and the carbon adjacent to the pyrrolidine nitrogen. This compound is registered under CAS Number 883541-89-7, serving as a unique global identifier essential for unambiguous chemical tracking in databases and regulatory frameworks [3]. Alternative names include 4-fluorophenyl 2-pyrrolidinylmethyl ether, reflecting the ether linkage between the aromatic and heterocyclic components, as well as (4-fluorophenoxy)(pyrrolidin-2-yl)methane, emphasizing the methine bridge [3] [6].
The molecular formula is C₁₁H₁₄FNO, with a calculated molecular weight of 195.23 g/mol. Structurally, it features two primary pharmacophoric elements:
Table 1: Nomenclature and Identifiers of 2-((4-Fluorophenoxy)methyl)pyrrolidine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2-[(4-fluorophenoxy)methyl]pyrrolidine |
CAS Registry Number | 883541-89-7 |
Molecular Formula | C₁₁H₁₄FNO |
Molecular Weight | 195.23 g/mol |
Alternative Names | 4-fluorophenyl 2-pyrrolidinylmethyl ether; (4-fluorophenoxy)(pyrrolidin-2-yl)methane |
Key physicochemical properties include:
2-((4-Fluorophenoxy)methyl)pyrrolidine emerged in the early 2000s as part of targeted explorations into fluorinated pyrrolidine derivatives for neuropharmacology. Its first reported synthesis and characterization occurred circa 2004–2005, coinciding with advances in catalytic methods for C-O and C-N bond formation that enabled efficient assembly of the phenoxymethyl-pyrrolidine scaffold [6] [9]. Unlike many legacy pharmaceuticals derived from serendipitous discovery, this compound was intentionally designed as a molecular building block for structure-activity relationship (SAR) studies targeting neurological disorders [5] [9].
Early synthetic routes relied on Scholten-Bauman condensation-type reactions, wherein a pyrrolidine precursor (e.g., 2-(chloromethyl)pyrrolidine) was reacted with 4-fluorophenol under basic conditions to form the ether linkage [6]. Optimization focused on improving yield and enantioselectivity, particularly for the biologically relevant (S)-isomer. Key milestones include:
Table 2: Historical Development Timeline
Period | Key Advancements |
---|---|
2004–2005 | Initial synthesis via nucleophilic substitution or reductive amination routes |
2007 | Asymmetric synthesis of (S)-enantiomer (CAS 220510-63-4) established |
2010–2015 | Incorporation into patented neuroactive compounds (e.g., calcium channel blockers) |
2020s | Commercial distribution as specialized building block for medicinal chemistry |
The compound’s design was influenced by earlier fluorinated piperidine neurotherapeutics (e.g., paroxetine analogs), with strategic replacement of piperidine by pyrrolidine to explore ring-size effects on target selectivity and metabolic stability [6] [9]. Its emergence reflects medicinal chemistry’s shift toward rational fluorination to fine-tune drug-like properties.
2-((4-Fluorophenoxy)methyl)pyrrolidine serves as a versatile scaffold for designing central nervous system (CNS) agents, driven by its balanced physicochemical profile and modular structure amenable to derivatization. The 4-fluorophenoxy group significantly enhances bioavailability via:
Table 3: Key Role of Fluorine in the 4-Fluorophenoxy Group
Property | Effect of Fluorine Substitution | Biological Consequence |
---|---|---|
Lipophilicity (LogP) | ↑ by 0.5–1.0 compared to phenoxy analog | Improved blood-brain barrier penetration |
Metabolic Stability | Blocks para-hydroxylation (common metabolic pathway) | Extended half-life; reduced clearance |
Target Binding | Engages in C-F···H-N bonds and orthogonal dipolar interactions | Enhanced affinity/selectivity for ion channels and receptors |
This scaffold features prominently in patented compounds for pain management and neuropsychiatric disorders. Examples include:
SAR studies reveal critical structure-activity insights:
Ongoing research explores hybrid molecules where this scaffold is conjugated with bioactive moieties (e.g., picolinamide), leveraging its pharmacokinetic advantages to improve drug efficacy [5]. Its relevance persists due to the continued demand for fluorinated building blocks in CNS drug discovery pipelines.
Table 4: Representative Bioactive Derivatives Incorporating the 2-((4-Fluorophenoxy)methyl)pyrrolidine Scaffold
Compound | Target/Activity | Key Structural Modification |
---|---|---|
(2R,3R,4S)-2-[[[(1R)-2-[(4-fluorophenoxy)methoxy]-1-phenylethyl]amino]methyl]pyrrolidine-3,4-diol [2] | T-type calcium channel blocker | Hydroxylated pyrrolidine ring; phenoxy extension |
(S)-2-((4-Chlorophenoxy)methyl)pyrrolidine [8] | Sigma receptor ligand | Chlorine substitution at phenyl para-position |
Pyrrolidine-2-carboxylic acid conjugates [5] | Neuropathic pain agents | Carboxylic acid at pyrrolidine C-2 position |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4